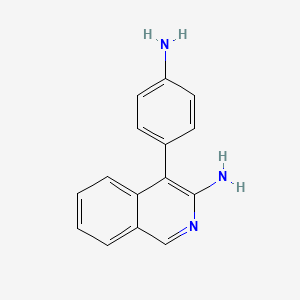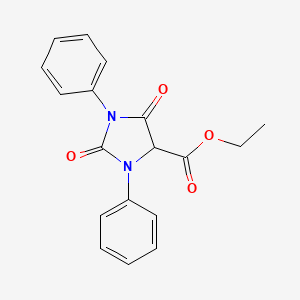
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₈H₁₆N₂O₄. It is known for its unique structure, which includes an imidazolidine ring substituted with phenyl groups and an ester functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate typically involves the reaction of 2-(phenylamino)malonic acid diethyl ester with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product . The reaction can be summarized as follows:
Reactants: 2-(phenylamino)malonic acid diethyl ester and phenyl isocyanate.
Conditions: Mild temperature, presence of a base (e.g., triethylamine).
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of imides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Various substituted phenyl derivatives.
科学研究应用
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
作用机制
The mechanism of action of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can be compared with similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.
Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
The uniqueness of this compound lies in its specific imidazolidine ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.
属性
CAS 编号 |
56598-97-1 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC 名称 |
ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI 键 |
PZQFVUZSLOYVAJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


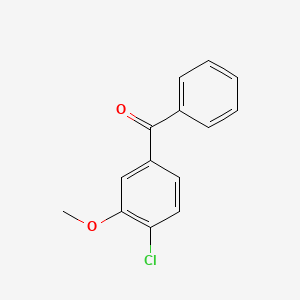
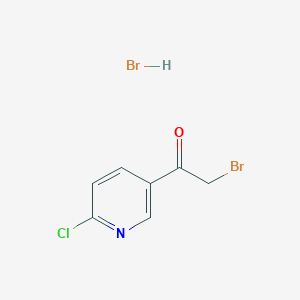

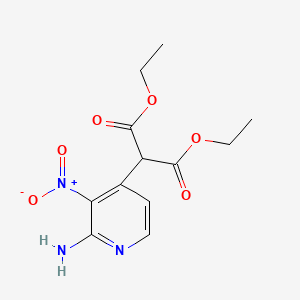
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
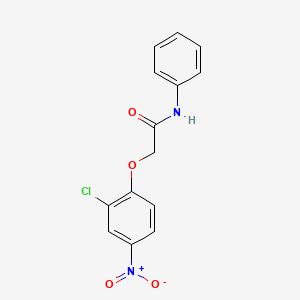
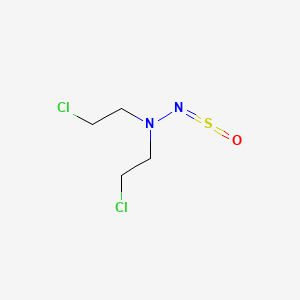

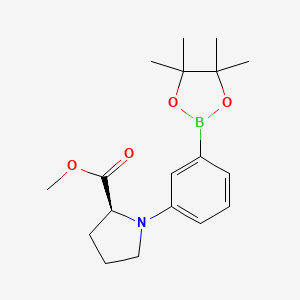
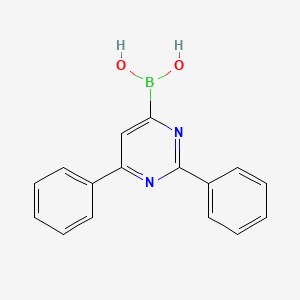
![2-Amino-6-[(4-bromophenyl)amino]-5-nitrosopyrimidin-4(1h)-one](/img/structure/B13989604.png)

